3-methyl-9H-carbazol-2-ol
Overview
Description
3-Methyl-9H-carbazol-2-ol is an organic compound belonging to the class of carbazoles, which are nitrogen-containing heterocyclic aromatic compounds. This compound is characterized by a carbazole core with a hydroxyl group at the 2-position and a methyl group at the 3-position. Carbazoles are known for their photochemical and thermal stability, as well as their good hole-transport ability .
Mechanism of Action
Target of Action
It is known that carbazole derivatives, to which 3-methyl-9h-carbazol-2-ol belongs, have a broad range of biological activities, including antibacterial, antifungal, antiparasitic, antiviral, anticancer, adrenoceptor blocking, and protein-kinase inhibition activities .
Mode of Action
It is known that carbazole derivatives can interact with various biological targets due to their versatile structure .
Biochemical Pathways
It is known that carbazole derivatives can affect a variety of biochemical pathways due to their broad range of biological activities .
Result of Action
It is known that carbazole derivatives can have a variety of effects at the molecular and cellular level, depending on their specific biological activities .
Biochemical Analysis
Biochemical Properties
It is known that carbazole derivatives, to which 3-Methyl-9H-carbazol-2-ol belongs, have a wide range of biological and pharmacological properties, including antibacterial, antitumor, antioxidant, and anti-inflammatory activities
Temporal Effects in Laboratory Settings
There is currently no available information on the changes in the effects of this compound over time in laboratory settings, including any information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-9H-carbazol-2-ol typically involves the functionalization of the carbazole core. One common method is the Friedel-Crafts alkylation of carbazole with methylating agents, followed by hydroxylation at the 2-position. The reaction conditions often involve the use of strong acids or bases as catalysts and high temperatures to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-9H-carbazol-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 2-position can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the carbazole core, particularly at the nitrogen atom and the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydrocarbazole derivatives.
Substitution: Various substituted carbazole derivatives depending on the reagents used.
Scientific Research Applications
3-Methyl-9H-carbazol-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex carbazole derivatives.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as anticancer and anti-inflammatory agents.
Comparison with Similar Compounds
Similar Compounds
- 9H-Carbazol-1-ol
- 9H-Carbazol-3-ol
- 9-Methyl-9H-carbazole
- 2-Carbazol-9-yl-ethanol
Uniqueness
3-Methyl-9H-carbazol-2-ol is unique due to the specific positioning of its functional groups, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
3-methyl-9H-carbazol-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c1-8-6-10-9-4-2-3-5-11(9)14-12(10)7-13(8)15/h2-7,14-15H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLOJFAGTWDOURE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1O)NC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50392684 | |
Record name | 3-methyl-9H-carbazol-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50392684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 2-Hydroxy-3-methyl-9H-carbazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033455 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
24224-30-4 | |
Record name | 3-Methyl-9H-carbazol-2-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24224-30-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-methyl-9H-carbazol-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50392684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Hydroxy-3-methyl-9H-carbazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033455 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
245 - 246 °C | |
Record name | 2-Hydroxy-3-methyl-9H-carbazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033455 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the connection between 3-methyl-9H-carbazol-2-ol and inflammation?
A1: While the provided research article focuses on 1-ethoxy-3-methyl-9H-carbazol-2-ol, a derivative of this compound, it offers valuable insight. The study demonstrates that this derivative, along with other carbazole alkaloids isolated from Murraya tetramera C.C. Huang, exhibits potent inhibitory effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells []. Microglia are cells in the central nervous system that play a crucial role in the inflammatory response, and NO is a key signaling molecule involved in inflammation. This finding suggests that this compound derivatives, and potentially the compound itself, could possess anti-inflammatory properties by interfering with NO production in inflammatory pathways.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.